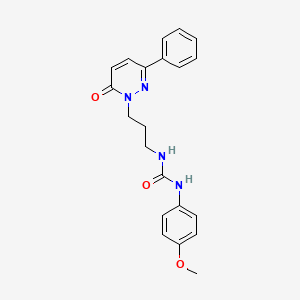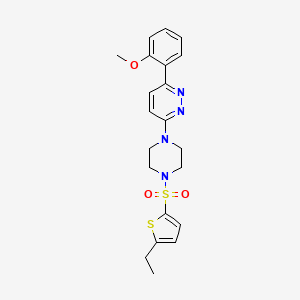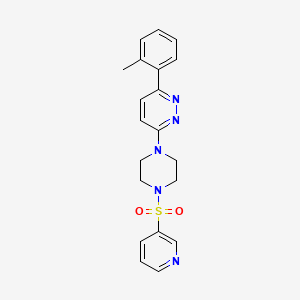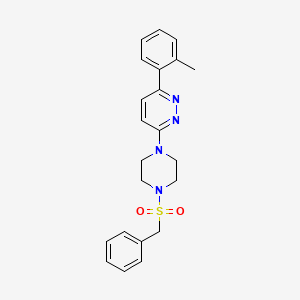
N-(1-(thiophene-2-carbonyl)indolin-6-yl)thiophene-2-carboxamide
Overview
Description
“N-(1-(thiophene-2-carbonyl)indolin-6-yl)thiophene-2-carboxamide” is a complex organic compound that contains a thiophene nucleus . Thiophene and its substituted derivatives are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties .
Synthesis Analysis
The synthesis of thiophene-2-carboxamide derivatives involves the cyclization of precursor compounds with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . In another method, condensation of 1-aminonaphthalene with thiophene-2-carbonyl chloride in 2-propanol furnished N-(1-naphthyl)thiophene-2-carboxamide .Molecular Structure Analysis
This compound contains a total of 39 bonds, including 23 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 2 double bonds, and 11 aromatic bonds. It also includes 2 five-membered rings, 1 six-membered ring, 1 nine-membered ring, 1 secondary amide (aliphatic), 1 tertiary amide (aromatic), and 1 Thiophene .Chemical Reactions Analysis
Thiophene-2-carbohydrazide was used to produce some thiophene-containing oxadiazole, triazole, and thiazolidinone derivatives through reactions with various carbon-centered electrophiles . The 3-amino thiophene-2-carboxamide derivative showed increased antioxidant activity .Physical And Chemical Properties Analysis
Thiophene, a key component of the compound, is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Mechanism of Action
The mechanism of action of N-(1-(thiophene-2-carbonyl)indolin-6-yl)thiophene-2-carboxamide is not fully understood. However, it has been proposed that this compound exerts its biological effects by modulating various signaling pathways, including NF-κB, MAPK, and PI3K/Akt/mTOR. This compound has been shown to inhibit the phosphorylation of IκBα and p65, which are key components of the NF-κB signaling pathway. This compound has also been reported to activate the JNK and p38 MAPK signaling pathways, which are involved in the regulation of cell apoptosis and inflammation. Moreover, this compound has been shown to inhibit the phosphorylation of Akt and mTOR, which are important regulators of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been reported to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, by suppressing the activation of NF-κB signaling pathway. This compound has also been reported to induce apoptosis and inhibit the proliferation of various cancer cell lines, including breast cancer, lung cancer, and leukemia. Moreover, this compound has been shown to inhibit the replication of HIV-1 and HCV by targeting viral proteases. In addition, this compound has been reported to exhibit antioxidant and neuroprotective effects.
Advantages and Limitations for Lab Experiments
N-(1-(thiophene-2-carbonyl)indolin-6-yl)thiophene-2-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity and yield. This compound has been extensively studied for its potential therapeutic properties, which makes it a promising candidate for drug development. However, this compound also has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Moreover, this compound has not been tested in clinical trials, which makes it unclear whether it is safe and effective for human use.
Future Directions
There are several future directions for the research on N-(1-(thiophene-2-carbonyl)indolin-6-yl)thiophene-2-carboxamide. First, further studies are needed to elucidate the mechanism of action of this compound. Second, the potential therapeutic applications of this compound need to be explored in more detail, including its efficacy and safety in animal models and clinical trials. Third, the structure-activity relationship of this compound and its derivatives need to be investigated to optimize its therapeutic potential. Fourth, the development of new synthetic methods for this compound and its derivatives may lead to the discovery of more potent and selective compounds. Finally, the combination of this compound with other drugs or therapies may enhance its therapeutic efficacy and reduce its side effects.
Scientific Research Applications
N-(1-(thiophene-2-carbonyl)indolin-6-yl)thiophene-2-carboxamide has been extensively studied for its potential therapeutic properties. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-viral effects. This compound has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, by suppressing the activation of NF-κB signaling pathway. This compound has also been reported to induce apoptosis and inhibit the proliferation of various cancer cell lines, including breast cancer, lung cancer, and leukemia. Moreover, this compound has been shown to inhibit the replication of HIV-1 and HCV by targeting viral proteases.
properties
IUPAC Name |
N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S2/c21-17(15-3-1-9-23-15)19-13-6-5-12-7-8-20(14(12)11-13)18(22)16-4-2-10-24-16/h1-6,9-11H,7-8H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBGROULAKBMKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NC(=O)C3=CC=CS3)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(4-((4-Phenoxyphenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3202801.png)

![(E)-6-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3202807.png)





![N-(4-bromo-3-methylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B3202860.png)

![6-methyl-5-((2-methylbenzyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3202893.png)


![N-cyclohexyl-2-((6-methyl-7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3202907.png)